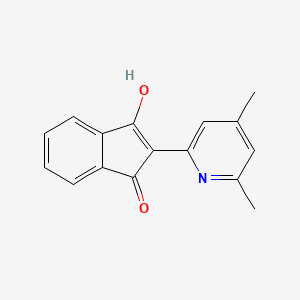
2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione is an organic compound with the molecular formula C16H13NO2. It is a derivative of indene-1,3-dione, a versatile building block used in various applications ranging from biosensing to photopolymerization . The compound is characterized by its unique structure, which includes a pyridine ring substituted with two methyl groups and an indene-1,3-dione moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione typically involves the reaction of 2,4,6-trimethylpyridine with phthalic anhydride under specific conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2,4,6-trimethylpyridine and phthalic anhydride.
Catalyst: Sulfuric acid.
Reaction Conditions: Heating to a temperature of around 150-200°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
科学研究应用
2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization processes.
作用机制
The mechanism of action of 2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer reactions. This property is particularly useful in applications such as dye-sensitized solar cells and photopolymerization. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Indanone: Another analogue used in the design of biologically active compounds.
Uniqueness
2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
75997-84-1 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-(4,6-dimethylpyridin-2-yl)-3-hydroxyinden-1-one |
InChI |
InChI=1S/C16H13NO2/c1-9-7-10(2)17-13(8-9)14-15(18)11-5-3-4-6-12(11)16(14)19/h3-8,18H,1-2H3 |
InChI 键 |
YUJPOQYPIAYVGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)C2=C(C3=CC=CC=C3C2=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















